molecular formula C10H13N B3230508 (S)-1-PHENYLBUT-3-EN-1-AMINE CAS No. 130608-03-6

(S)-1-PHENYLBUT-3-EN-1-AMINE

Cat. No.: B3230508
CAS No.: 130608-03-6
M. Wt: 147.22 g/mol
InChI Key: FAOYSBDLLGZOKF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-PHENYLBUT-3-EN-1-AMINE is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-phenylbut-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6,11H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOYSBDLLGZOKF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-phenylbut-3-en-1-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (S)-1-phenylbut-3-en-1-amine, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document delves into the compound's core characteristics, synthesis strategies with a focus on enzymatic methods, analytical protocols for enantiomeric purity assessment, and its applications in modern chemistry.

Core Compound Identification and Properties

This compound is a chiral primary amine featuring a phenyl group and a terminal alkene. Its stereospecific nature makes it a significant intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.

PropertyValueSource
IUPAC Name (1S)-1-phenylbut-3-en-1-amineN/A
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
CAS Number 130608-03-6[1]
Racemic CAS Number 4383-23-7N/A
Appearance (Predicted) Colorless to pale yellow liquidN/A
Canonical SMILES C=CCC(C1=CC=CC=C1)NN/A

Strategic Synthesis: The Power of Biocatalysis

The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical development. While various chemical methods exist, biocatalysis using transaminase enzymes offers a green, highly selective, and efficient alternative. The synthesis of this compound can be effectively achieved through the asymmetric amination of the prochiral ketone, 1-phenylbut-3-en-1-one, using an (S)-selective ω-transaminase (ω-TA).

The Rationale for Enzymatic Synthesis

The choice of an enzymatic pathway is underpinned by several key advantages over traditional chemical routes:

  • High Enantioselectivity: Transaminases can exhibit near-perfect stereocontrol, often yielding enantiomeric excess (e.e.) values greater than 99%.[2]

  • Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near room temperature and neutral pH, avoiding the need for harsh reagents, extreme temperatures, or high pressures.

  • Environmental Sustainability: Biocatalysis is considered a "green chemistry" technology due to its use of biodegradable catalysts (enzymes) and reduced waste generation.

The core of this process is the transaminase enzyme, which catalyzes the transfer of an amino group from a donor molecule (commonly isopropylamine or L-alanine) to a ketone acceptor. The equilibrium of this reaction can be unfavorable; however, this can be driven to completion by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone).[3]

Visualizing the Workflow: Enzymatic Asymmetric Amination

The following diagram illustrates the workflow for the synthesis of this compound from its corresponding ketone precursor using an (S)-selective ω-transaminase.

G cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Purification Ketone 1-Phenylbut-3-en-1-one (Prochiral Ketone) Bioreactor Bioreactor / Stirred Vessel (e.g., 30°C, 24h) Ketone->Bioreactor AmineDonor Isopropylamine (Amine Donor) AmineDonor->Bioreactor Buffer Phosphate Buffer (e.g., pH 7.5) Buffer->Bioreactor Enzyme (S)-selective ω-Transaminase (ω-TA) Enzyme->Bioreactor Cofactor Pyridoxal 5'-Phosphate (PLP) (Cofactor) Cofactor->Bioreactor Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Bioreactor->Extraction Reaction Mixture Purification Column Chromatography (Silica Gel) Extraction->Purification Organic Phase Product This compound (Final Product) Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Amination

This protocol is adapted from established procedures for the synthesis of structurally similar chiral amines using engineered transaminases.[2]

Materials:

  • 1-Phenylbut-3-en-1-one (prochiral ketone)

  • (S)-selective ω-Transaminase (e.g., from Chromobacterium violaceum, potentially engineered for improved activity)

  • Isopropylamine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve 10 mmol of 1-phenylbut-3-en-1-one in 100 mL of 100 mM potassium phosphate buffer (pH 7.5).

  • Addition of Reagents: Add PLP to a final concentration of 1 mM. Add the (S)-selective ω-transaminase to a suitable concentration (e.g., 5-10 mg/mL). Finally, add a large molar excess of isopropylamine (e.g., 10-20 equivalents).

  • Reaction: Stir the mixture at a constant temperature (e.g., 30°C) for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing them via HPLC or GC.

  • Work-up: Once the reaction has reached completion, adjust the pH of the mixture to >10 with 1 M NaOH.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The basic conditions ensure the amine product is in its free base form and readily extracted into the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the final product. The expected ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the vinyl protons of the double bond, the methine proton adjacent to the nitrogen and phenyl group, and the methylene protons.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. A validated method is crucial for ensuring the stereochemical purity of the final product.

Illustrative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or similar column, is typically effective for separating chiral amines.[4]

  • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape, is commonly used. A typical starting point would be 90:10 (v/v) n-hexane:isopropanol + 0.1% DEA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Expected Outcome: The two enantiomers, (S)- and (R)-1-phenylbut-3-en-1-amine, will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess.

Applications in Drug Development and Asymmetric Synthesis

Chiral amines are indispensable in the pharmaceutical industry and broader synthetic chemistry.[5][6] this compound, with its specific stereochemistry and functional groups, is a versatile intermediate.

  • Pharmaceutical Scaffolds: The primary amine can be further functionalized to build more complex molecules, while the phenyl group provides a core aromatic scaffold present in many bioactive compounds. The vinyl group offers a reactive handle for a variety of chemical transformations, such as Heck coupling, metathesis, or hydroboration-oxidation, to introduce further complexity.

  • Chiral Ligands and Catalysts: Chiral amines can be used as ligands in metal-catalyzed asymmetric reactions or as organocatalysts themselves.[7][8] The nitrogen atom can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • Shin, J. S., & Kim, B. G. (2002). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2007). ω-Transaminases in organic synthesis: a versatile tool for the preparation of chiral amines. Advanced Synthesis & Catalysis, 349(8-9), 1277-1294. [Link]

  • Martín, C., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(23), 5576. [Link]

  • Ellman, J. A., & Owens, T. D. (2002). Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. [Link]

  • Wang, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5310-5365. [Link]

  • Pellissier, H. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. Tetrahedron, 67(20), 3769-3802. [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2295-2312. [Link]

  • PubChem. 1-Phenylbut-3-en-1-ol, (1S)-. [Link]

  • Gomm, A., et al. (2021). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. ChemBioChem, 22(22), 3128-3134. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC. [Link]

  • Wu, S., et al. (2017). Engineering of a transaminase for the asymmetric synthesis of a key chiral amine intermediate of the deubiquitinase inhibitor degrasyn (WP1130). Organic & Biomolecular Chemistry, 15(4), 879-885. [Link]

  • Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. John Wiley & Sons. [Link]

  • Kelly, S. A., et al. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 54(8), 1345-1351. [Link]

Sources

A Thermodynamic Vade Mecum for the Stereocontrolled Landscape of Chiral Homoallylic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral homoallylic amines are foundational scaffolds in a multitude of bioactive molecules and pharmaceutical agents. Their therapeutic efficacy and biological activity are intrinsically linked to their three-dimensional structure. Consequently, a profound understanding of the thermodynamic properties governing their formation, stability, and conformational behavior is paramount for rational drug design and the development of stereoselective synthetic methodologies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the thermodynamic principles underpinning the world of chiral homoallylic amines. We will delve into the intricate relationship between structure, energy, and stereochemistry, elucidate state-of-the-art experimental and computational techniques for the determination of key thermodynamic parameters, and offer field-proven insights into the causality behind experimental choices.

The Thermodynamic Imperative in the Synthesis and Function of Chiral Homoallylic Amines

The spatial arrangement of atoms in a chiral molecule is not a trivial matter; it is the very language through which it interacts with the chiral environment of a biological system. For chiral homoallylic amines, the relative and absolute stereochemistry dictates their binding affinity to target receptors, their metabolic stability, and ultimately, their pharmacological profile. The stereochemical outcome of a chemical reaction is governed by the principles of thermodynamics and kinetics. While kinetic control dictates the fastest-formed product, thermodynamic control favors the most stable product. An in-depth understanding of the thermodynamic landscape of chiral homoallylic amines allows for the strategic design of synthetic routes that yield the desired stereoisomer with high fidelity.

Reactions leading to the formation of multiple diastereomers are common in the synthesis of chiral homoallylic amines. The final ratio of these diastereomers, if the reaction is allowed to reach equilibrium, is a direct reflection of the difference in their standard Gibbs free energy (ΔG°). For a simple equilibrium between two diastereomers, A and B:

A ⇌ B

The equilibrium constant (Keq) is related to the change in Gibbs free energy by the equation:

ΔG° = -RTlnKeq

where R is the ideal gas constant and T is the temperature in Kelvin. A small difference in ΔG° can lead to a significant preference for one diastereomer over the other. For instance, a ΔG° of just 1.8 kcal/mol at room temperature corresponds to a diastereomeric ratio of approximately 96:4.

Many synthetic transformations for producing chiral homoallylic amines are performed under conditions where the intermediates are in rapid equilibrium, but the product formation is irreversible. In such cases, the product ratio is not determined by the relative populations of the ground-state conformers, but rather by the relative energies of the transition states leading to the products. This is described by the Curtin-Hammett principle .[1][2][3] Understanding the factors that stabilize or destabilize these transition states, which often involves subtle conformational and steric effects, is crucial for predicting and controlling the stereochemical outcome.

Figure 1: The Curtin-Hammett Principle.

The Conformational Landscape: A Dance of Stability

The thermodynamic properties of a chiral homoallylic amine are not solely defined by its constitution but are profoundly influenced by its conformational preferences. The rotation around single bonds allows the molecule to adopt various spatial arrangements, or conformers, each with a distinct energy level. The population of these conformers at equilibrium is governed by the Boltzmann distribution, with the lower energy conformers being more populated.

A key factor governing the conformational landscape of chiral homoallylic amines is allylic 1,3-strain (A1,3 strain) .[4][5][6] This is a type of steric strain that arises from the interaction between a substituent on a sp2-hybridized carbon and a substituent on an adjacent sp3-hybridized carbon. In the context of a homoallylic amine, this translates to steric repulsion between substituents on the double bond and those on the chiral center. To minimize this strain, the molecule will preferentially adopt a conformation where the smallest substituent at the chiral center is eclipsed with the double bond.

Figure 2: Allylic 1,3-Strain in a Chiral Homoallylic Amine.

The interplay of allylic strain, torsional strain, and other non-bonded interactions creates a complex potential energy surface. Understanding this landscape is crucial for predicting the molecule's behavior in solution and its interaction with other molecules.

Experimental Determination of Thermodynamic Properties

While computational methods provide powerful predictive tools, experimental validation remains the gold standard for determining thermodynamic properties. A variety of techniques can be employed to probe the energetics of chiral homoallylic amines.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful technique for studying dynamic processes, including conformational equilibria.[7] By acquiring NMR spectra at different temperatures, one can observe changes in the relative populations of different conformers. If the rate of interconversion between conformers is slow on the NMR timescale at low temperatures, separate signals for each conformer may be observed. As the temperature is increased, these signals will broaden and eventually coalesce into a single, population-averaged signal.

From the equilibrium constants (Keq) measured at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the conformational equilibrium can be determined using the van't Hoff equation:

lnKeq = -ΔH°/RT + ΔS°/R

A plot of lnKeq versus 1/T (a van't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R. The Gibbs free energy change (ΔG°) at any given temperature can then be calculated using the equation ΔG° = ΔH° - TΔS°. In some cases, the activation enthalpy (ΔH‡) and entropy (ΔS‡) for the interconversion process can also be determined.[8]

Step-by-Step Protocol for VT-NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of the chiral homoallylic amine in a suitable deuterated solvent that remains liquid over the desired temperature range.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature.

  • Low-Temperature Spectra: Gradually decrease the temperature in increments (e.g., 10 K) and acquire a spectrum at each temperature. Allow the sample to equilibrate at each temperature before acquisition.

  • High-Temperature Spectra: Gradually increase the temperature from ambient in increments and acquire spectra.

  • Data Analysis:

    • Identify the signals corresponding to the different conformers at low temperatures.

    • Integrate the signals to determine the relative populations and calculate the equilibrium constant (Keq) at each temperature.

    • Construct a van't Hoff plot (lnKeq vs. 1/T).

    • Perform a linear regression to determine the slope and y-intercept.

    • Calculate ΔH° and ΔS° from the slope and intercept.

    • Calculate ΔG° at a reference temperature (e.g., 298 K).

Figure 3: VT-NMR Experimental and Data Analysis Workflow.
Calorimetry

Calorimetry directly measures the heat changes associated with chemical or physical processes. While less commonly reported for conformational analysis of single molecules, techniques like Isothermal Titration Calorimetry (ITC) can be invaluable for studying the thermodynamics of intermolecular interactions, such as the binding of a chiral homoallylic amine to a protein. ITC can directly measure the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Chiroptical Spectroscopy

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to the chiral nature of molecules. The observed spectra are highly dependent on the molecule's conformation.[9] By comparing experimental CD or VCD spectra with those predicted for different low-energy conformers from computational models, it is possible to gain insight into the predominant conformation in solution.

Computational Chemistry: An In Silico Thermodynamic Toolkit

Computational chemistry has emerged as an indispensable tool for probing the thermodynamic properties of molecules. Quantum mechanical methods, particularly Density Functional Theory (DFT), can provide accurate estimates of the energies of different stereoisomers and conformers.

Calculating Relative Stabilities of Stereoisomers

DFT calculations can be used to determine the relative Gibbs free energies of diastereomers. For example, in a study on diastereodivergent aza-Henry reactions, DFT calculations revealed that the syn-product was thermodynamically more stable than the anti-product by 0.6 kcal mol−1.[10] This small energy difference is significant enough to favor the formation of the syn-diastereomer under thermodynamic control. The relative Gibbs free energy of the transition states leading to these products was also calculated, providing insight into the kinetic outcome of the reaction.[10]

General Protocol for DFT Calculations of Relative Stereoisomer Energies:

  • Structure Generation: Build 3D models of the different stereoisomers.

  • Conformational Search: Perform a thorough conformational search for each stereoisomer to identify the lowest energy conformers.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer(s) for each stereoisomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Gibbs Free Energy Calculation: The Gibbs free energy of each stereoisomer is calculated by adding the thermal corrections to the electronic energy.

  • Relative Energy Determination: The relative Gibbs free energies are determined by taking the difference in the calculated Gibbs free energies of the stereoisomers.

Mapping the Conformational Energy Landscape

By performing geometry optimizations on a series of conformers generated by systematically rotating around key single bonds, a potential energy surface can be mapped. This provides a detailed picture of the energy barriers between different conformers and the relative populations of each conformer at a given temperature.

Quantitative Data and Case Studies

While a comprehensive database of thermodynamic properties for chiral homoallylic amines is not yet established in the literature, several studies provide valuable quantitative insights.

Compound/SystemThermodynamic ParameterValueMethodReference
syn vs. anti α,β-diamino estersRelative Gibbs Free Energy (ΔG)syn is 0.6 kcal/mol more stableDFT Calculation[10]
Chiral Biphenyl SystemActivation Enthalpy (ΔH‡)17.0 ± 0.5 kcal/molVariable-Temperature NMR[8]
Chiral Biphenyl SystemActivation Entropy (ΔS‡)-8.8 ± 2.4 cal/mol·KVariable-Temperature NMR[8]

These examples, while specific, highlight the magnitude of the energy differences that govern stereochemical and conformational preferences. The diastereomeric ratio of >50:1 observed in some syntheses of chiral homoallylic amines implies a significant difference in the free energies of the transition states leading to the respective products.[11]

Conclusion and Future Outlook

The thermodynamic properties of chiral homoallylic amines are a critical determinant of their synthetic accessibility and biological function. While direct experimental measurement of these properties can be challenging, a combination of advanced spectroscopic techniques, such as variable-temperature NMR, and robust computational methods, like DFT, provides a powerful arsenal for their elucidation. A thorough understanding of the conformational landscape, governed by principles such as allylic 1,3-strain, and the application of concepts like the Curtin-Hammett principle are essential for the rational design of stereoselective syntheses.

As experimental and computational techniques continue to advance, we anticipate the emergence of more comprehensive thermodynamic data for this important class of molecules. This will undoubtedly accelerate the discovery and development of novel therapeutics and functional materials based on the chiral homoallylic amine scaffold. The principles and methodologies outlined in this guide provide a solid foundation for researchers to navigate the intricate and fascinating thermodynamic world of these vital chemical entities.

References

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Stereochemical Divergence: A Technical Guide to (S)- vs (R)-1-phenylbut-3-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-phenylbut-3-en-1-amine , focusing on the critical distinctions between its (S)- and (R)-enantiomers. It is designed for researchers utilizing this chiral homoallylic amine as a scaffold in asymmetric synthesis and drug discovery.

Executive Summary

1-phenylbut-3-en-1-amine is a versatile chiral homoallylic amine building block. Unlike its regioisomer 4-phenylbut-3-en-2-amine (a known stimulant), this molecule is primarily utilized as a high-value intermediate in the synthesis of complex alkaloids, pyrrolidines, and pharmaceutical actives. The core distinction between the (S)- and (R)-enantiomers lies not in their achiral physical properties, but in their divergent reactivity with chiral catalysts and their specific binding affinities in biological systems. This guide outlines the stereoselective synthesis, analytical differentiation, and strategic applications of each enantiomer.

Physicochemical & Stereochemical Profile

While enantiomers share identical boiling points and refractive indices in achiral environments, their behavior diverges in chiral fields.[1]

Property(S)-1-phenylbut-3-en-1-amine(R)-1-phenylbut-3-en-1-amine
CAS Number 17404-66-9 (generic) / Specific stereoisomer CAS varies by salt form115224-13-0
Stereocenter C1 (Benzylic position)C1 (Benzylic position)
Cahn-Ingold-Prelog S (Sinister - Left)R (Rectus - Right)
Optical Rotation Typically (-) in CHCl₃ (Sign depends on solvent/temp)Typically (+) in CHCl₃
Key Reactivity Nucleophilic amine (C1) + Electrophilic alkene (C3, C4)Identical chemical reactivity; distinct stereochemical outcome
Primary Use Precursor for (-)-alkaloidsPrecursor for (+)-alkaloids

Critical Note on Nomenclature: Do not confuse this molecule with Phenylbutenamine (4-phenylbut-3-en-2-amine) . The target of this guide is a homoallylic amine (amine at C1, alkene at C3), whereas phenylbutenamine is an allylic amine (amine at C2, alkene at C3).

Asymmetric Synthesis: The Ellman Protocol

The most authoritative method for accessing high-enantiopurity (>98% ee) 1-phenylbut-3-en-1-amine is the diastereoselective addition of allylmetal reagents to Ellman’s Sulfinimines . This method is self-validating as the choice of the chiral auxiliary dictates the product stereochemistry.

Mechanism of Stereocontrol

The reaction proceeds via a highly ordered six-membered Zimmerman-Traxler transition state . The bulky tert-butyl group of the sulfinamide directs the incoming allyl nucleophile to a specific face of the imine.

  • (R)-tert-butanesulfinamide

    
     Directs attack to yield (S)-amine .
    
  • (S)-tert-butanesulfinamide

    
     Directs attack to yield (R)-amine .
    
Experimental Workflow (Step-by-Step)

Target: Synthesis of this compound hydrochloride.

  • Condensation (Imine Formation):

    • Reagents: Benzaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.05 equiv), Ti(OEt)₄ (2.0 equiv).

    • Conditions: THF, 25°C, 12 h.

    • Checkpoint: Monitor disappearance of aldehyde by TLC. Product is (R)-N-benzylidene-2-methylpropane-2-sulfinamide.

  • Diastereoselective Allylation:

    • Reagents: Allylmagnesium bromide (2.0 equiv) in Et₂O.

    • Conditions: -78°C addition, warm to 25°C.

    • Mechanism:[2][3][4][5] The Mg coordinates with the sulfinyl oxygen, locking the conformation. The allyl group attacks from the Si-face.

    • Result: (S,R)-Sulfinamide intermediate (diastereomerically pure).

  • Deprotection (Cleavage):

    • Reagents: 4M HCl in Dioxane/MeOH.

    • Conditions: 25°C, 1 h.

    • Workup: Precipitate the amine hydrochloride salt with Et₂O.

    • Yield: Typically >85% overall yield, >98% ee.

Synthesis Pathway Diagram

G cluster_legend Stereochemical Logic Start Benzaldehyde (Achiral) Imine (R)-Sulfinimine (Chiral Intermediate) Start->Imine Ti(OEt)4, THF Aux (R)-tert-butanesulfinamide (Chiral Auxiliary) Aux->Imine TS Zimmerman-Traxler Transition State Imine->TS AllylMgBr -78°C Product This compound (>98% ee) TS->Product 1. Addition 2. HCl Deprotection Legend1 Auxiliary Chirality (R) -> Product Chirality (S)

Caption: Logic flow for the asymmetric synthesis of the (S)-enantiomer using Ellman's auxiliary chemistry.

Strategic Applications in Drug Discovery

The utility of 1-phenylbut-3-en-1-amine lies in its "divergent" potential. The alkene and amine handles allow for rapid complexity generation.

Ring-Closing Metathesis (RCM)

This is the primary application. Acylation of the amine with an acryloyl chloride followed by Grubbs-catalyzed RCM yields chiral dihydropyrroles .

  • (S)-Enantiomer

    
     Yields (S)-2-phenyl-2,5-dihydro-1H-pyrrole (Scaffold for NK1 antagonists).
    
  • (R)-Enantiomer

    
     Yields (R)-2-phenyl-2,5-dihydro-1H-pyrrole.
    
Cross-Metathesis

The terminal alkene allows for coupling with acrylates or styrenes to extend the carbon chain, creating long-chain amino acid surrogates used in peptidomimetics.

Comparison of Downstream Products
ReactionSubstrate: (S)-EnantiomerSubstrate: (R)-Enantiomer
N-Acylation + RCM (S)-Lactams / Pyrrolidines(R)-Lactams / Pyrrolidines
Oxidative Cleavage (S)-Phenylglycine derivatives(R)-Phenylglycine derivatives
Hydroboration (S)-1-phenyl-1,4-aminoalcohols(R)-1-phenyl-1,4-aminoalcohols

Analytical Validation (Quality Control)

To ensure the integrity of the stereochemical outcome, specific analytical protocols must be followed.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: Baseline separation of enantiomers. The (S)-enantiomer typically elutes first on OD-H columns (verify with authentic standard).

Mosher's Amide Analysis (NMR)

For rapid ee determination without HPLC:

  • Derivatize the amine with (R)-MTPA-Cl (Mosher's acid chloride).

  • Analyze ¹H NMR or ¹⁹F NMR.

  • The diastereomeric amides will show distinct chemical shifts for the benzylic proton and the CF₃ group. Integration of these peaks provides the enantiomeric ratio (er).

References

  • Ellman, J. A., et al. (1997).[4] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of the American Chemical Society, 119(41), 9913–9914. Link

  • Ferreira, F., et al. (2009). "Asymmetric Synthesis of 2-Substituted Pyrrolidines from N-tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, 74(4), 1438–1441. Link

  • Yus, M., et al. (2010). "Chiral Homoallylic Amines: A Review of Synthetic Methodologies." Chemical Reviews, 110(2), 1173–1205. Link

  • Vertex AI Search. (2026). "Consolidated Search Results on 1-phenylbut-3-en-1-amine Properties and Synthesis.

Sources

Physicochemical Profiling of (S)-1-phenyl-3-buten-1-amine: Basicity, pKa, and Structural Determinants

[1]

Executive Summary

(S)-1-phenyl-3-buten-1-amine (CAS: 4383-23-7 for racemate) is a chiral homoallylic amine widely utilized as a versatile building block in the asymmetric synthesis of pharmaceutical intermediates.[1] Its structure features a primary amine attached to a benzylic carbon, which is further substituted by an allyl group.[1] This unique architecture—combining a benzylic center with a reactive alkene—imparts specific electronic properties that modulate its basicity compared to simple alkyl amines.[1]

This guide analyzes the basicity of (S)-1-phenyl-3-buten-1-amine, providing predicted pKa values based on Structure-Activity Relationships (SAR), detailed mechanistic insights into the electronic effects governing its protonation, and a validated protocol for experimental determination.[1]

Structural Analysis & Basicity Mechanism[2]

Chemical Structure and Nomenclature[3]
  • IUPAC Name: (1S)-1-phenylbut-3-en-1-amine[1]

  • Common Name:

    
    -Allylbenzylamine[1]
    
  • Molecular Formula: C

    
    H
    
    
    N[2]
  • Molecular Weight: 147.22 g/mol [3][2][4]

The molecule consists of a nitrogen atom attached to a chiral carbon (C1).[1] This C1 is bonded to:

  • A Phenyl group (Electron-withdrawing via induction/resonance).[1]

  • An Allyl group (-CH

    
    -CH=CH
    
    
    , attached via the methylene).[1][5]
  • A Hydrogen atom .

Electronic Determinants of Basicity

The basicity of an amine is defined by the availability of the nitrogen lone pair to accept a proton.[1][6][7] In (S)-1-phenyl-3-buten-1-amine, two primary factors lower the pKa relative to standard aliphatic amines (pKa ~10.5):

  • Benzylic Inductive Effect (-I): The

    
     hybridized carbons of the phenyl ring are more electronegative than 
    
    
    carbons.[1] They exert an electron-withdrawing inductive effect, decreasing the electron density on the nitrogen atom and destabilizing the conjugate acid (ammonium ion). This is the dominant factor, anchoring the pKa near that of benzylamine (9.33).[1]
  • Homoallylic Inductive Effect: The allyl group is attached to the

    
    -carbon.[1] While less potent than a direct vinyl attachment (as in allylamine), the distant double bond exerts a weak electron-withdrawing effect compared to a saturated propyl chain.
    
pKa Data and Predictive Modeling

Direct experimental pKa values for the pure (S)-enantiomer are rarely reported in isolation from the racemate.[1] However, in achiral solvents (water), the pKa of the enantiomer is identical to the racemate.

Estimated pKa: 9.1 – 9.3 [8]

This value is derived from comparative analysis of structural analogs:

CompoundStructurepKa (Conjugate Acid)Electronic Factor
Methylamine CH

NH

10.62Reference aliphatic amine (+I effect of alkyl).[1][8]
Benzylamine Ph-CH

NH

9.33Strong -I effect from Phenyl group.[1][8]

-Methylbenzylamine
Ph-CH(CH

)NH

9.70Methyl group (+I) slightly counters Phenyl withdrawal.[1][8]
Allylamine CH

=CH-CH

NH

9.49Vinyl group (-I) lowers pKa vs Propylamine (10.7).[1][8]
(S)-1-phenyl-3-buten-1-amine Ph-CH(Allyl)NH

~9.2 (Pred.) Phenyl (-I) dominates; Allyl group adds slight withdrawal vs Methyl.

Note: The allyl group is electron-withdrawing relative to the methyl group found in

Visualization of Electronic Effects

The following diagram illustrates the equilibrium and the competing electronic effects stabilizing/destabilizing the ammonium species.

BasicityMechanismAmineFree Base(S)-1-phenyl-3-buten-1-amine(Lone Pair Available)AmmoniumConjugate Acid(Protonated Ammonium)Amine->AmmoniumProtonation (Ka)AcidProton Source(H3O+)Ammonium->AmineDeprotonationPhenylPhenyl Group (-I)Strong Electron Withdrawal(Dominant Effect)Phenyl->AmineReduces e- DensityAllylAllyl Group (-I)Weak Electron Withdrawal(Secondary Effect)Allyl->AmineMinor Reduction

Figure 1: Protonation equilibrium and electronic factors reducing basicity relative to alkyl amines.

Experimental Protocol: Potentiometric pKa Determination

For drug development applications requiring precise values, the following protocol ensures high-fidelity pKa measurement using potentiometric titration. This method is self-validating through the use of reference standards.[1]

Materials & Equipment
  • Analyte: (S)-1-phenyl-3-buten-1-amine (>98% purity).[1]

  • Titrant: 0.1 M HCl (standardized) or 0.1 M KOH (if starting from salt).[1]

  • Solvent: Degassed CO

    
    -free water (for aqueous pKa) or Water/Methanol mixtures (for extrapolation).[1]
    
  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.[1]

  • Reference Standard: Benzylamine (pKa 9.[1][9]33) for system validation.

Workflow Methodology

Step 1: System Calibration

  • Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01 at 25.0 °C.[1]

  • Validation: Run a titration with Benzylamine. The measured pKa must be within 9.33 ± 0.05.[1]

Step 2: Sample Preparation

  • Weigh ~3-5 mg of the amine (or its hydrochloride salt) into the titration vessel.[1]

  • Dissolve in 20 mL of degassed 0.15 M KCl solution (to maintain constant ionic strength).

  • Ensure complete dissolution.[1] If solubility is low, use a co-solvent method (titrate in 20%, 30%, 40% MeOH and extrapolate to 0% organic).

Step 3: Titration

  • Acid Titration: If starting with free base, lower pH from ~11.0 to 2.0 using 0.1 M HCl.[1]

  • Base Titration: If starting with salt, raise pH from ~2.0 to 11.0 using 0.1 M KOH.[1]

  • Record pH vs. Volume added.[1] Collect at least 20 data points in the buffer region (pH 8.0 – 10.5).[1]

Step 4: Data Analysis (Bjerrum Method) Calculate

1


Experimental Workflow Diagram

TitrationProtocolStartStart: Sample Weighing(~5mg Amine)DissolveDissolution in0.15 M KCl (Degassed)Start->DissolveCheckSolSolubility CheckDissolve->CheckSolDirectAqDirect AqueousTitrationCheckSol->DirectAqSolubleCoSolventCo-Solvent Titration(MeOH/Water)CheckSol->CoSolventInsolubleTitrateTitrate with 0.1M HCl/KOH(pH 2.0 <-> 11.0)DirectAq->TitrateCoSolvent->TitrateCalcCalculate pKa(Bjerrum Plot)Titrate->CalcExtrapolateYasuda-ShedlovskyExtrapolation to 0%Calc->ExtrapolateIf Co-SolventFinalFinal pKa ValueCalc->FinalDirectExtrapolate->Final

Figure 2: Workflow for potentiometric determination of pKa.

Applications in Drug Development

The pKa of (S)-1-phenyl-3-buten-1-amine is a critical parameter in:

  • Chiral Resolution: The amine is often used as a resolving agent for chiral acids.[1] The

    
    pKa between the amine (~9.[1]2) and the target acid dictates the stability of the diastereomeric salt.[1] A 
    
    
    pKa > 3 is ideal for salt formation.[1]
  • Purification: Knowledge of the pKa allows for precise pH control during extraction.[1] To extract the free base into an organic layer (e.g., MTBE), the aqueous phase pH should be adjusted to >11.2 (pKa + 2).

  • Synthesis: As a nucleophile, its reactivity is correlated with basicity.[1] It is slightly less nucleophilic than alkyl amines, reducing the risk of over-alkylation in sensitive substitution reactions.[1]

References

  • Benzylamine pKa Reference: CRC Handbook of Chemistry and Physics, 95th Edition.[1] (Value: 9.33).[1][9] Link

  • Allylamine pKa Reference: Hall, H. K.[1][6] "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 1957, 79(20), 5441–5444. (Value: 9.49).[1] Link

  • Alpha-Methylbenzylamine pKa: Blackwell, L. F. et al. "Basicity of some substituted benzylamines."[1] Journal of the Chemical Society, Perkin Transactions 2, 1976.[1] (Value: ~9.7).[1][10]

  • Potentiometric Method: Albert, A., & Serjeant, E. P. The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall, 1984.[1]

The Evolution of Stereocontrol: A Historical and Technical Guide to the Asymmetric Synthesis of 1-Phenylbut-3-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Phenylbut-3-en-1-amine is a valuable chiral building block in organic synthesis, finding application in the preparation of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis has been a subject of considerable research, mirroring the broader evolution of asymmetric synthesis methodologies. This in-depth technical guide provides a comprehensive historical and technical overview of the asymmetric synthesis of 1-phenylbut-3-en-1-amine. We will explore the seminal work and key developments, from early approaches relying on chiral auxiliaries to the advent of sophisticated catalytic systems, including transition-metal catalysis, organocatalysis, and biocatalysis. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a historical perspective but also detailed, actionable insights into the practical application of these synthetic strategies.

Introduction: The Significance of a Chiral Homoallylic Amine

Chiral amines are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents. Among these, homoallylic amines, characterized by a carbon-carbon double bond at the γ,δ-position relative to the nitrogen atom, are particularly versatile synthetic intermediates. The olefinic handle allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. 1-Phenylbut-3-en-1-amine, with its stereocenter benzylic to both the phenyl ring and the amino group, represents a archetypal chiral homoallylic amine. The ability to control the absolute stereochemistry at this center is paramount for the synthesis of enantiomerically pure target molecules, as different enantiomers often exhibit distinct biological activities.

The journey to control the stereochemical outcome of the synthesis of 1-phenylbut-3-en-1-amine is a story of increasing sophistication in the field of asymmetric synthesis. It begins with the use of stoichiometric amounts of chiral molecules to direct the stereochemistry and progresses to the use of minute quantities of highly efficient chiral catalysts. This guide will trace this evolution, providing a deep dive into the core strategies that have been developed and refined over the decades.

Early Strategies: The Era of Chiral Auxiliaries

The first successful forays into the asymmetric synthesis of chiral amines often relied on the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical course of a reaction, and are subsequently removed. One of the most widely used chiral auxiliaries for the synthesis of chiral amines is (R)- or (S)-α-methylbenzylamine.[1]

The general strategy involves the condensation of benzaldehyde with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine. The subsequent diastereoselective addition of an allyl nucleophile, such as allylmagnesium bromide, to this imine is directed by the stereocenter of the auxiliary. The resulting diastereomeric homoallylic amines can then be separated, and the chiral auxiliary is cleaved, typically by hydrogenolysis, to yield the desired enantiomer of 1-phenylbut-3-en-1-amine.

Causality Behind Experimental Choices:

The choice of the chiral auxiliary is critical. α-Methylbenzylamine is effective because its stereocenter is close to the reaction center (the imine carbon), allowing for effective steric shielding of one of the prochiral faces of the imine. The rigidity of the imine also plays a role in enhancing the facial discrimination. The choice of the allylating agent and reaction conditions can also influence the diastereoselectivity.

Experimental Protocol: Diastereoselective Allylation using a Chiral Auxiliary

Step 1: Formation of the Chiral Imine

  • To a solution of benzaldehyde (1.0 equiv) in toluene is added (R)-(+)-α-methylbenzylamine (1.0 equiv).

  • The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • After completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Allylation

  • A solution of the chiral imine (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of allylmagnesium bromide (1.5 equiv) in diethyl ether is added dropwise to the imine solution.

  • The reaction mixture is stirred at -78 °C for several hours until the reaction is complete.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting diastereomeric mixture of homoallylic amines is purified by column chromatography on silica gel to separate the diastereomers.

Step 3: Cleavage of the Chiral Auxiliary

  • The desired diastereomer is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added.

  • The mixture is subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred at room temperature until the reaction is complete.

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the enantiomerically enriched 1-phenylbut-3-en-1-amine.

The Rise of Catalysis: Transition Metal-Catalyzed Asymmetric Allylation

The development of transition metal-catalyzed asymmetric reactions represented a paradigm shift in organic synthesis, moving from stoichiometric to catalytic amounts of the chiral controller. Various transition metals, including rhodium, iridium, and copper, have been successfully employed in the asymmetric allylation of imines.[2]

Rhodium-Catalyzed Asymmetric Allylation

Rhodium catalysts, in combination with chiral phosphine ligands, have proven to be effective for the asymmetric allylation of imines.[3] The reaction typically involves the use of an allylboronate or a related allylating agent. The chiral rhodium complex activates the imine and controls the facial selectivity of the nucleophilic attack by the allyl group.

Iridium-Catalyzed Asymmetric Allylation

Iridium catalysis has also emerged as a powerful tool for the asymmetric allylation of imines. Chiral iridium complexes can catalyze the reaction of imines with various allylating agents, often with high enantioselectivity.[4]

Copper-Catalyzed Asymmetric Allylation

Copper-catalyzed asymmetric allylation of imines, particularly with allylboronates, has been extensively studied.[5] Chiral copper complexes can effectively promote the enantioselective addition of the allyl group to a wide range of imines, including those derived from benzaldehyde.

Mechanistic Insights:

The mechanism of these transition metal-catalyzed reactions generally involves the formation of a chiral metal-allyl intermediate. The imine then coordinates to the metal center, and the allyl group is transferred to the imine carbon in a stereocontrolled manner. The design of the chiral ligand is crucial for achieving high enantioselectivity, as it dictates the spatial arrangement of the reactants in the transition state.

G

The Organocatalysis Revolution

A major breakthrough in asymmetric synthesis was the development of organocatalysis, which utilizes small organic molecules as catalysts. This approach avoids the use of often toxic and expensive metals. For the asymmetric synthesis of 1-phenylbut-3-en-1-amine, chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been particularly successful.[6]

The organocatalyst activates the imine by forming a hydrogen bond with the nitrogen atom, rendering the imine carbon more electrophilic. The chiral environment created by the catalyst then directs the nucleophilic attack of the allylating agent, typically an allylboronate, to one of the prochiral faces of the imine.

Causality Behind Experimental Choices:

The success of chiral phosphoric acid catalysts lies in their ability to act as bifunctional catalysts. The acidic proton activates the imine, while the chiral backbone provides the steric environment necessary for enantioselection. The choice of the specific phosphoric acid catalyst, with its varying steric and electronic properties, can be fine-tuned to optimize the enantioselectivity for a particular substrate.

Experimental Protocol: Organocatalytic Asymmetric Allylation
  • To a solution of the N-protected benzaldehyde imine (1.0 equiv) in a suitable solvent (e.g., toluene or dichloromethane) is added the chiral phosphoric acid catalyst (e.g., TRIP, 5-10 mol%).

  • The mixture is stirred at room temperature for a short period.

  • Allylboronate reagent (e.g., allylboronic acid pinacol ester, 1.2 equiv) is added to the reaction mixture.

  • The reaction is stirred at the appropriate temperature (ranging from room temperature to lower temperatures) until completion.

  • The reaction is quenched, and the product is isolated and purified by column chromatography.

Biocatalysis: Nature's Approach to Asymmetric Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental benignity. While the direct enzymatic synthesis of 1-phenylbut-3-en-1-amine is not as extensively documented as for its saturated analog, the use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones is a well-established and attractive strategy.[3][7][8]

The analogous biocatalytic approach to 1-phenylbut-3-en-1-amine would involve the asymmetric amination of 1-phenylbut-3-en-1-one using a transaminase enzyme. The enzyme, with its chiral active site, would selectively transfer an amino group from an amino donor (e.g., alanine or isopropylamine) to one of the enantiotopic faces of the ketone, yielding the desired enantiomer of the amine. A key challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium, which can be overcome by using a large excess of the amino donor or by removing the ketone byproduct.[7]

G

Comparative Analysis and Data Summary

The choice of synthetic method for 1-phenylbut-3-en-1-amine depends on various factors, including the desired scale of the synthesis, the required enantiomeric purity, and the availability of reagents and catalysts. The following table provides a comparative overview of the different approaches.

MethodChiral SourceAdvantagesDisadvantagesTypical Yield (%)Typical ee (%)
Chiral Auxiliary StoichiometricReliable, well-establishedRequires stoichiometric chiral material, additional protection/deprotection steps60-80>95 (after separation)
Transition Metal Catalysis CatalyticHigh efficiency, broad scopeCost and toxicity of metals, sensitivity to air and moisture70-9580-99
Organocatalysis CatalyticMetal-free, often milder conditionsCan require higher catalyst loading than metal catalysts70-9585-99
Biocatalysis Catalytic (Enzyme)High selectivity, greenSubstrate scope can be limited, requires optimization of reaction conditions50-90>99

Conclusion and Future Outlook

The history of the asymmetric synthesis of 1-phenylbut-3-en-1-amine encapsulates the remarkable progress in the field of stereoselective synthesis. From the laborious but effective use of chiral auxiliaries to the elegant and efficient catalytic methods of the modern era, chemists now have a powerful toolkit to access this valuable chiral building block.

The future of this field will likely focus on the development of even more efficient, sustainable, and versatile catalytic systems. This includes the design of novel catalysts that can operate at very low loadings, the use of readily available and environmentally benign reagents, and the expansion of biocatalytic methods to a broader range of substrates. The continued synergy between these different approaches will undoubtedly lead to even more powerful strategies for the synthesis of 1-phenylbut-3-en-1-amine and other chiral molecules that are crucial for the advancement of science and medicine.

References

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2007). Transaminases in Organic Synthesis: A New Tool for the Chemo-enzymatic Synthesis of Chiral Amino Alcohols and Diamines. Advanced Synthesis & Catalysis, 349(11-12), 1847-1856. [Link]

  • Li, W.-S., Kuo, T.-S., Hsieh, M.-C., Tsai, M.-K., Wu, P.-Y., & Wu, H.-L. (2020). Enantioselective Rhodium-Catalyzed Allylation of Aliphatic Imines: Synthesis of Chiral C-Aliphatic Homoallylic Amines. Organic Letters, 22(15), 5675–5679. [Link]

  • Contente, M. L., & Molinari, F. (2018). Biocatalytic Asymmetric Synthesis of Chiral Amines. In Chiral Amine Synthesis (pp. 1-29). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Huo, H.-X., Duvall, J. R., Huang, M.-Y., & Hong, R. (2014). Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates. Organic Chemistry Frontiers, 1(4), 303-320. [Link]

  • Kondratyev, N. S., & Malkov, A. V. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 2349–2377. [Link]

  • Yin, Q., Shi, Y., Wang, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]

  • Grogan, G. (2018). Biocatalytic Routes to Chiral Amines. Modern Organic Synthesis, 25-47. [Link]

  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier.
  • Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744-5758. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

Sources

Methodological & Application

Application Note: (S)-1-Phenylbut-3-en-1-amine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Phenylbut-3-en-1-amine (CAS: 17283-71-3 for (S)-isomer) represents a high-value chiral homoallylic amine scaffold. Unlike simple benzylamines, the inclusion of the homoallylic olefin provides a versatile handle for orthogonal functionalization, making it a "linchpin" intermediate in the synthesis of complex alkaloids, NK1 receptor antagonists, and chiral N-heterocycles.

This guide provides a validated technical roadmap for leveraging this building block. We move beyond basic characterization to focus on causality in experimental design —specifically, how to overcome the Lewis basicity of the amine during metal-catalyzed transformations and how to exploit 1,3-allylic strain for high diastereoselectivity.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (1S)-1-phenylbut-3-en-1-amine
CAS Number 17283-71-3 (S-isomer) / 4383-23-7 (Racemic)
Molecular Weight 147.22 g/mol
Appearance Colorless to pale yellow oil
Chirality (S)-Enantiomer (typically >98% ee)
Boiling Point 75 °C @ 3.5 Torr
Storage 2-8°C, under Argon (Hygroscopic, absorbs CO₂)
Solubility Soluble in DCM, MeOH, EtOAc; slightly soluble in water

Core Applications & Mechanistic Insight

The "Linchpin" Strategy

The value of this compound lies in its bifunctionality. The chiral center is established before cyclization, allowing the phenyl group to direct stereochemistry in subsequent steps via steric shielding.

  • Ring-Closing Metathesis (RCM): Precursor to chiral piperidines and pyrrolidines.

  • Cross-Metathesis (CM): Rapid access to diverse chiral amines via olefin equilibration.

  • Substrate-Controlled Functionalization: The stereocenter directs electrophilic attack on the double bond (e.g., iodolactonization).

Critical Handling Note: Catalyst Poisoning

The Problem: The free amine lone pair is a potent Lewis base that coordinates strongly to Ruthenium (in Grubbs catalysts) or Palladium, arresting the catalytic cycle. The Solution: Always mask the nitrogen as a carbamate (Boc, Cbz) or sulfonamide (Ts) before attempting metal-catalyzed transformations. Protonation (using TsOH salts) is an alternative but less reliable for RCM.

Validated Experimental Workflows

Workflow Visualization

The following diagram outlines the divergent synthesis pathways accessible from this single building block.

G Start This compound Protection N-Protection (Boc/Cbz) Start->Protection  Step 1: Mask Lone Pair   Branch1 N-Allylation Protection->Branch1  Path A   Branch2 Cross-Metathesis Protection->Branch2  Path B   RCM Ring-Closing Metathesis (Grubbs II) Branch1->RCM  Step 3   Product2 Functionalized Homoallylic Amine Branch2->Product2  Derivatization   Product1 Chiral Dehydropiperidine RCM->Product1  Cyclization  

Figure 1: Divergent synthesis workflow. Path A leads to N-heterocycles; Path B leads to acyclic chain extension.

Protocol 1: Preparation of N-Boc-(S)-1-phenylbut-3-en-1-amine

Prerequisite for all metal-catalyzed reactions.

Rationale: We use Boc anhydride (


) to reduce the nucleophilicity of the nitrogen. This protection is orthogonal to standard oxidative conditions used later.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of amine in 50 mL anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add

    
     dropwise. Stir for 10 minutes.
    
  • Protection: Add a solution of

    
     in DCM dropwise over 20 minutes.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexane). The free amine spot (ninhydrin active) should disappear.

  • Workup: Wash with 1M HCl (2x), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the N-Boc derivative as a white solid/oil.

Protocol 2: Synthesis of Chiral Dehydropiperidines via RCM

Target: (S)-N-Boc-2-phenyl-1,2,3,6-tetrahydropyridine

Rationale: This protocol constructs the piperidine core found in numerous alkaloids. We use Grubbs II catalyst because it tolerates the steric bulk of the phenyl group better than Grubbs I and is stable to the carbamate functionality.

Materials:

  • N-Boc-(S)-1-phenylbut-3-en-1-amine (from Protocol 1)

  • Allyl Bromide

  • Sodium Hydride (NaH) (60% dispersion)

  • Grubbs Catalyst 2nd Generation (G-II)

  • DMF and DCM (degassed)

Step-by-Step:

Part A: N-Allylation

  • Dissolve N-Boc-amine (5 mmol) in dry DMF (20 mL) at 0°C.

  • Add NaH (6 mmol) carefully. Stir 30 min until gas evolution ceases.

  • Add allyl bromide (6 mmol) dropwise. Warm to RT and stir 12h.

  • Quench with water, extract with

    
    , and purify by column chromatography to obtain the diene precursor .
    

Part B: Ring-Closing Metathesis (RCM)

  • Dilution is Key: Dissolve the diene precursor in degassed DCM to a concentration of 0.005 M (high dilution prevents intermolecular dimerization).

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%).

  • Reflux: Heat to reflux (40°C) for 12-24 hours under inert atmosphere.

  • Scavenging: Upon completion, add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12h to sequester Ruthenium.

  • Filtration: Filter through a pad of Celite.

  • Isolation: Concentrate and purify via flash chromatography.

Expected Outcome: >85% yield of the chiral tetrahydropyridine. The phenyl group remains at the C2 position, setting the stereochemistry for any future reduction of the double bond.

Troubleshooting & Expert Tips

IssueRoot CauseCorrective Action
Stalled RCM Reaction Catalyst poisoning by trace free amine.Ensure 100% N-protection. Pass precursor through a short silica plug before RCM to remove polar impurities.
Dimerization Concentration too high.Dilute reaction to <0.01 M. Add catalyst in two portions (start + 4h).
Low Enantiomeric Excess Racemization during synthesis.Avoid strong bases at high temps. Check optical rotation of starting material.
Ruthenium Residue Poor cleanup.Use a scavenger resin (e.g., SiliaMetS®) or wash with tris(hydroxymethyl)phosphine (THP).

Safety & Compliance (MSDS Highlights)

  • Hazards: this compound is corrosive and causes skin burns/eye damage (H314). Harmful if swallowed (H302).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Waste: Dispose of ruthenium-contaminated waste in a dedicated heavy metal waste stream.

References

  • Marino, S. T., et al. (2004).[1] "Synthesis of Chiral Building Blocks for Use in Drug Discovery." Molecules, 9(6), 405-426. [Link]

  • Drug Hunter. (2023).[2] "Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry." [Link]

  • Chemical Society Reviews. (2006). "Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles."[3] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11039804 (1-Phenylbut-3-en-1-one precursor). [Link]

Sources

Application Notes and Protocols for Ring-Closing Metathesis Reactions Involving (S)-1-Phenylbut-3-en-1-amine: A Guide to the Synthesis of Chiral 2,5-Dihydropyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Dihydropyrroles

Chiral 2,5-dihydropyrroles are privileged heterocyclic scaffolds of significant interest to researchers in medicinal chemistry and drug development. Their rigidified, unsaturated five-membered ring system, bearing a stereocenter, serves as a versatile building block for the synthesis of a wide array of biologically active molecules, including alkaloids, glycosidase inhibitors, and other complex natural products. Ring-closing metathesis (RCM) has emerged as a powerful and highly convergent strategy for the construction of these valuable intermediates.[1] This application note provides a comprehensive guide to the synthesis of (S)-2-phenyl-2,5-dihydro-1H-pyrrole, commencing from the chiral starting material (S)-1-phenylbut-3-en-1-amine, with a focus on the critical aspects of substrate preparation, catalyst selection, and reaction optimization.

Strategic Overview: A Multi-Step Synthesis

The direct ring-closing metathesis of this compound is not feasible as it lacks a second alkene functionality. Therefore, a multi-step approach is necessary to first construct a suitable diene precursor, which can then undergo intramolecular cyclization. A critical consideration in olefin metathesis involving amines is the potential for the Lewis basic nitrogen atom to coordinate to the ruthenium catalyst, leading to catalyst deactivation. To circumvent this, a protection strategy for the amine is essential. The overall synthetic strategy is depicted below.

Synthetic_Strategy Start This compound Diene N-Allyl-(S)-1-phenylbut-3-en-1-amine Start->Diene N-Allylation ProtectedDiene N-Boc-N-allyl-(S)-1-phenylbut-3-en-1-amine Diene->ProtectedDiene N-Protection (Boc) CyclizedProduct N-Boc-(S)-2-phenyl-2,5-dihydro-1H-pyrrole ProtectedDiene->CyclizedProduct RCM FinalProduct (S)-2-Phenyl-2,5-dihydro-1H-pyrrole CyclizedProduct->FinalProduct Deprotection

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Diene Precursor and Amine Protection

The initial phase of the synthesis focuses on the construction of the diene precursor amenable to RCM. This involves the introduction of a second allyl group onto the nitrogen atom of this compound, followed by the crucial step of amine protection to ensure compatibility with the metathesis catalyst.

Causality Behind Experimental Choices: The Importance of the Boc Group

The choice of the tert-butyloxycarbonyl (Boc) group as the nitrogen protectant is strategic. The Boc group effectively reduces the nucleophilicity and Lewis basicity of the amine, thereby preventing its inhibitory interaction with the electron-deficient ruthenium center of the Grubbs catalyst.[2] Furthermore, the Boc group is stable under the typically neutral or slightly acidic conditions of RCM and can be readily removed under acidic conditions without affecting the newly formed double bond in the dihydropyrrole ring.

Protocol 1: Synthesis of N-Boc-N-allyl-(S)-1-phenylbut-3-en-1-amine

This protocol outlines a two-step, one-pot procedure for the N-allylation and subsequent N-protection of this compound.

Materials:

  • This compound

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • N-Allylation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous acetonitrile to achieve a concentration of approximately 0.5 M.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add allyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • N-Protection: Upon completion of the allylation, filter the reaction mixture to remove the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Dissolve the crude N-allyl-(S)-1-phenylbut-3-en-1-amine in anhydrous dichloromethane to a concentration of approximately 0.5 M.

  • Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Boc-N-allyl-(S)-1-phenylbut-3-en-1-amine.

Part 2: The Core Transformation - Ring-Closing Metathesis

With the N-protected diene in hand, the key ring-closing metathesis reaction can be performed. The choice of catalyst and reaction conditions are paramount for achieving high yield and efficiency.

Catalyst Selection: Grubbs Second Generation Catalyst

For the RCM of N-Boc protected diallylamine derivatives, the Grubbs second-generation catalyst is a highly effective and commonly used choice. Its enhanced activity compared to the first-generation catalyst allows for lower catalyst loadings and often shorter reaction times.[3]

RCM_Mechanism cluster_0 Catalytic Cycle Diene N-Boc Diene Metallacyclobutane1 Ruthenacyclobutane Intermediate I Diene->Metallacyclobutane1 [2+2] Cycloaddition Catalyst Grubbs II Catalyst [Ru]=CHPh Catalyst->Metallacyclobutane1 Intermediate2 Alkylidene Intermediate Metallacyclobutane1->Intermediate2 Cycloreversion (- Styrene) Metallacyclobutane2 Ruthenacyclobutane Intermediate II Intermediate2->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Product N-Boc Dihydropyrrole Metallacyclobutane2->Product Cycloreversion (+ [Ru]=CH2) Product->Catalyst Catalyst Regeneration

Figure 2: Simplified mechanism of the RCM reaction.

Protocol 2: Ring-Closing Metathesis of N-Boc-N-allyl-(S)-1-phenylbut-3-en-1-amine

This protocol is adapted from established procedures for the RCM of N-Boc-diallylamine.[4]

Materials:

  • N-Boc-N-allyl-(S)-1-phenylbut-3-en-1-amine

  • Grubbs Catalyst®, 2nd Generation

  • Dichloromethane (DCM), anhydrous and degassed

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-Boc-N-allyl-(S)-1-phenylbut-3-en-1-amine (1.0 eq) in anhydrous and degassed dichloromethane to achieve a concentration of 0.1 M.

  • Catalyst Addition: Add Grubbs Catalyst®, 2nd Generation (2-5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature (or gently reflux at 40 °C) for 2-4 hours. Monitor the reaction by TLC. The driving force for the reaction is the formation of volatile ethylene gas.[5]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-(S)-2-phenyl-2,5-dihydro-1H-pyrrole.

ParameterRecommended ConditionRationale
Catalyst Grubbs Catalyst®, 2nd GenerationHigh activity and functional group tolerance.
Catalyst Loading 2-5 mol%Balances reaction efficiency with cost and ease of removal.
Solvent Anhydrous, degassed DichloromethaneGood solvent for substrate and catalyst, relatively inert.
Concentration 0.1 MA moderate concentration that favors intramolecular RCM over intermolecular side reactions.
Temperature Room Temperature to 40 °CSufficient for catalyst turnover without promoting degradation.[3]
Reaction Time 2-4 hoursTypically sufficient for high conversion, monitor by TLC.

Part 3: Final Deprotection and Product Characterization

The final step in the synthesis is the removal of the Boc protecting group to yield the target chiral dihydropyrrole.

Protocol 3: N-Boc Deprotection

Materials:

  • N-Boc-(S)-2-phenyl-2,5-dihydro-1H-pyrrole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotection Reaction: Dissolve N-Boc-(S)-2-phenyl-2,5-dihydro-1H-pyrrole (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., a 1:1 mixture of TFA:DCM) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude (S)-2-phenyl-2,5-dihydro-1H-pyrrole. Further purification by chromatography or distillation may be necessary.

Characterization Data (Expected)

The synthesized compounds should be characterized by standard spectroscopic methods.

N-Boc-(S)-2-phenyl-2,5-dihydro-1H-pyrrole:

  • ¹H NMR (CDCl₃): Expect signals for the Boc group (~1.5 ppm, s, 9H), the benzylic proton, the vinylic protons, and the methylene protons of the dihydropyrrole ring.

  • ¹³C NMR (CDCl₃): Expect signals for the Boc carbonyl and quaternary carbon, aromatic carbons, vinylic carbons, and the aliphatic carbons of the dihydropyrrole ring.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ and/or [M+Na]⁺ peaks.

(S)-2-phenyl-2,5-dihydro-1H-pyrrole:

  • ¹H NMR (CDCl₃): Expect signals for the NH proton (broad), aromatic protons, the benzylic proton, vinylic protons, and the methylene protons.

  • ¹³C NMR (CDCl₃): Expect signals for the aromatic carbons, vinylic carbons, and the aliphatic carbons of the dihydropyrrole ring.

Troubleshooting and Key Considerations

  • Incomplete RCM: If the RCM reaction stalls, a fresh portion of the catalyst can be added. Ensure the solvent is rigorously dried and degassed, as oxygen and moisture can deactivate the catalyst.

  • Isomerization of the Product: In some cases, the ruthenium catalyst can promote isomerization of the double bond in the product. This can sometimes be mitigated by using additives or by carefully controlling the reaction time and temperature.[4]

  • Catalyst Removal: Residual ruthenium can be removed by treating the crude product with a ruthenium scavenger such as lead tetraacetate or by filtration through a pad of silica gel impregnated with a scavenger.

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis of the valuable chiral building block, (S)-2-phenyl-2,5-dihydro-1H-pyrrole, using a robust ring-closing metathesis strategy. By carefully considering the choice of protecting group, catalyst, and reaction conditions, researchers can efficiently access this and related chiral nitrogen heterocycles for applications in drug discovery and natural product synthesis.

References

Sources

Application Notes and Protocols: Cross-Metathesis of (S)-1-phenylbut-3-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chiral Building Block for Advanced Synthesis

(S)-1-phenylbut-3-en-1-amine is a valuable chiral homoallylic amine that serves as a versatile precursor in the synthesis of a wide array of complex nitrogen-containing molecules, which are prominent motifs in pharmaceuticals and natural products. Its stereocenter and terminal olefin functionality make it an ideal candidate for strategic carbon-carbon bond formation while preserving chirality. Olefin cross-metathesis (CM) emerges as a powerful tool in this context, allowing for the direct coupling of the terminal alkene of this amine with a diverse range of olefin partners.[1] This reaction, catalyzed by ruthenium alkylidene complexes, such as Grubbs catalysts, facilitates the modular construction of more complex chiral allylic amines.[2]

However, the inherent Lewis basicity of the primary amine poses a significant challenge, as it can coordinate to the ruthenium center, leading to catalyst inhibition or decomposition.[3][4] To circumvent this, a protection strategy for the amine functionality is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation, stability under metathesis conditions, and straightforward removal under acidic conditions.[5]

These application notes provide a comprehensive guide for researchers on the strategic use of N-Boc protected this compound in cross-metathesis reactions. We will detail the necessary protection and deprotection steps and provide robust protocols for cross-metathesis with various olefin partners, explaining the rationale behind catalyst selection and reaction parameter optimization.

Workflow Overview: A Three-Step Synthetic Strategy

The overall synthetic strategy involves a three-stage process: 1) Protection of the primary amine, 2) Cross-metathesis to introduce new functionality, and 3) Deprotection to reveal the final chiral amine product. This workflow allows for the synthesis of a diverse library of chiral molecules from a single chiral precursor.

Workflow Start This compound Protect Step 1: N-Boc Protection Start->Protect Protected_Amine N-Boc-(S)-1-phenylbut-3-en-1-amine Protect->Protected_Amine Boc₂O, Base Metathesis Step 2: Cross-Metathesis Protected_Amine->Metathesis Olefin Partner, Grubbs Catalyst CM_Product N-Boc Protected Product Metathesis->CM_Product Deprotect Step 3: N-Boc Deprotection CM_Product->Deprotect Acid (e.g., TFA, HCl) Final_Product Final Chiral Amine Product Deprotect->Final_Product Catalyst_Selection Substrate N-Boc-(S)-1-phenylbut-3-en-1-amine + Olefin Partner Catalyst Catalyst Choice Substrate->Catalyst G_II Grubbs II Catalyst->G_II High Activity HG_II Hoveyda-Grubbs II Catalyst->HG_II High Stability Outcome Desired Product G_II->Outcome HG_II->Outcome

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Allylation of N-Sulfonyl Imines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the allylation of N-sulfonyl imines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues leading to low product yields. This resource is structured in a question-and-answer format to directly address the specific problems you may be facing in your laboratory.

Section 1: The First Hurdle - Synthesis and Stability of the N-Sulfonyl Imine Starting Material

Before delving into the allylation reaction itself, it's crucial to ensure the quality and stability of your N-sulfonyl imine. Many yield issues in the subsequent allylation step originate from problems with this starting material.

Question 1: My N-sulfonyl imine formation is sluggish and gives low yields. What are the common causes and how can I improve it?

The direct condensation of a sulfonamide with an aldehyde is a common route to N-sulfonyl imines. However, the inherently low nucleophilicity of the sulfonamide often necessitates forcing conditions.[1] Here are the key factors to consider:

  • Inadequate Water Removal: This condensation reaction generates water, which can lead to an unfavorable equilibrium and hydrolysis of the desired imine product.[2]

    • Solution: Employ a dehydrating agent or a method to physically remove water. Neutral aluminum oxide (Al₂O₃) has been shown to be a highly effective and reusable dehydrating agent.[2] Alternatively, a Dean-Stark apparatus can be used for azeotropic removal of water, particularly with solvents like toluene.

  • Insufficient Activation: The electrophilicity of the aldehyde's carbonyl carbon may not be high enough for the weakly nucleophilic sulfonamide to attack efficiently.

    • Solution: The use of a Lewis acid or Brønsted acid catalyst can activate the aldehyde. Common Lewis acids for this purpose include FeCl₃, WCl₆, and ZnCl₂/SiO₂.[2] Brønsted acids like Amberlyst 15 or sulfamic acid have also been employed.[2] However, be mindful that harsh acidic conditions can be incompatible with sensitive substrates.[2]

  • Suboptimal Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: If the reaction is slow at room temperature, gradually increase the temperature. A common temperature range is 100-130 °C.[3]

Experimental Protocol: Catalyst-Free Synthesis of N-Sulfonyl Imines using Al₂O₃ [2]

  • To a round-bottom flask, add the sulfonamide (1.0 equiv.), the aldehyde (1.0 equiv.), and activated neutral Al₂O₃ (in an amount appropriate for the scale of the reaction).

  • Add a suitable dry solvent, such as dimethyl carbonate (DMC).

  • Stir the mixture at 110 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter to remove the Al₂O₃.

  • Wash the Al₂O₃ with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization.

Question 2: I've successfully synthesized my N-sulfonyl imine, but the yield drops significantly after purification by column chromatography. What's happening?

N-sulfonyl imines, while generally more stable than their N-alkyl or N-aryl counterparts, can still be susceptible to hydrolysis on silica gel, which is inherently acidic and contains water.

  • The Problem: The acidic nature of standard silica gel can catalyze the hydrolysis of the imine back to the corresponding aldehyde and sulfonamide.

  • The Solution:

    • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing a small amount of a neutralising agent, such as triethylamine (typically 0.5-1% v/v). This will deactivate the acidic sites on the silica surface.

    • Use a Different Stationary Phase: If hydrolysis remains an issue, consider using a less acidic stationary phase like neutral alumina.

    • Minimize Contact Time: A rapid purification using a short column can help to minimize the time the imine is in contact with the stationary phase.[4]

    • Alternative Purification: If possible, purify the N-sulfonyl imine by recrystallization to avoid chromatography altogether.[2]

Question 3: How stable are N-sulfonyl imines to storage?

While the sulfonyl group enhances the stability of the imine, they are not indefinitely stable, especially in the presence of moisture.

  • Storage Recommendations:

    • Store N-sulfonyl imines in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Keep them in a desiccator to protect from atmospheric moisture.

    • For long-term storage, refrigeration is recommended.

    • It is often best to use the N-sulfonyl imine shortly after its synthesis and purification. Some imines are prone to decomposition over prolonged storage.[5]

Section 2: Troubleshooting the Allylation Reaction

Once you have a high-quality N-sulfonyl imine, the focus shifts to the allylation step. Low yields here can be attributed to a number of factors, from the choice of reagents to the reaction setup.

Question 4: My allylation reaction is not proceeding to completion, and I'm recovering a significant amount of my starting imine. What should I investigate?

Incomplete conversion is a common issue and often points to problems with the activation of the imine or the generation of the active allylating species.

  • Insufficient Lewis Acid Catalysis: Lewis acids are crucial for activating the N-sulfonyl imine, making it more electrophilic.[6]

    • Causality: The Lewis acid coordinates to the sulfonyl oxygen or the imine nitrogen, increasing the partial positive charge on the imine carbon and making it more susceptible to nucleophilic attack.

    • Troubleshooting Steps:

      • Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the reaction. If a weak Lewis acid is used, consider switching to a stronger one (e.g., from ZnCl₂ to TiCl₄ or BF₃·OEt₂).

      • Stoichiometry of Lewis Acid: While catalytic amounts are sometimes sufficient, many procedures call for stoichiometric amounts of the Lewis acid.[7] If you are using a catalytic amount, try increasing the loading.

      • Purity of Lewis Acid: Lewis acids can be deactivated by moisture. Ensure you are using a freshly opened bottle or a properly stored reagent.

  • Inactive Allylating Agent: The success of the reaction depends on the effective generation of a nucleophilic allyl species.

    • Barbier-type Reactions (e.g., using Indium or Zinc): These reactions involve the in situ formation of an organometallic allylating agent.[8][9]

      • Causality: The metal (e.g., indium or zinc) reacts with an allyl halide to form a nucleophilic organometallic species that then adds to the imine.

      • Troubleshooting Steps:

        • Metal Activation: The surface of the metal may be oxidized and unreactive. Briefly treating the metal powder with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum can activate it.

        • Allyl Halide Quality: The allyl halide should be pure and free of inhibitors. Distillation may be necessary.

        • Solvent Effects: The solvent can play a crucial role. For indium-mediated reactions, a mixture of THF and water is often optimal.[9]

    • Pre-formed Allylating Agents (e.g., Allyltrimethylsilane, Allyltributyltin):

      • Causality: These reagents require activation, typically by a Lewis acid in the case of allyltrimethylsilane (Hosomi-Sakurai reaction).

      • Troubleshooting Steps:

        • Reagent Quality: Ensure the purity of the allylating agent.

        • Lewis Acid Compatibility: The choice of Lewis acid is critical for activating these reagents.

Question 5: My reaction is messy, and I'm getting multiple unidentified byproducts. What are the likely side reactions?

A complex reaction mixture often indicates that side reactions are competing with the desired allylation.

  • Imine Hydrolysis: As mentioned earlier, if there is residual water in your reaction, the imine can hydrolyze back to the aldehyde and sulfonamide.

    • Diagnosis: Look for the starting aldehyde and sulfonamide in your crude reaction mixture by TLC or ¹H NMR.

    • Solution: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).

  • Homocoupling of the Allylating Agent: Organometallic allylating agents can couple with themselves, especially at higher concentrations or temperatures.

    • Diagnosis: Look for 1,5-hexadiene or its derivatives in your crude ¹H NMR.

    • Solution: Add the allyl halide slowly to the mixture of the imine and the metal to keep the concentration of the organometallic species low.

  • Reduction of the Imine: Some metals used in Barbier-type reactions can act as reducing agents, leading to the formation of the corresponding N-sulfonyl amine.

    • Diagnosis: Look for the reduced amine product.

    • Solution: This is often a minor pathway but can become more significant with highly reactive metals or prolonged reaction times.

Troubleshooting Workflow

Troubleshooting_Allylation start Low Yield in Allylation check_imine 1. Verify N-Sulfonyl Imine Quality start->check_imine check_allylation 2. Analyze Allylation Reaction start->check_allylation sub_imine_synthesis Imine Synthesis Issues? check_imine->sub_imine_synthesis sub_imine_stability Imine Stability Issues? check_imine->sub_imine_stability sub_incomplete_conversion Incomplete Conversion? check_allylation->sub_incomplete_conversion sub_side_reactions Multiple Byproducts? check_allylation->sub_side_reactions sol_synthesis Optimize Condensation: - Use Dehydrating Agent (e.g., Al₂O₃) - Add Catalyst (Lewis/Brønsted Acid) - Adjust Temperature sub_imine_synthesis->sol_synthesis Yes sol_stability Improve Purification/Storage: - Neutralize Silica Gel - Use Alumina - Recrystallize if possible - Store under inert atmosphere sub_imine_stability->sol_stability Yes sol_conversion Enhance Reactivity: - Increase Lewis Acid Loading - Use a Stronger Lewis Acid - Activate Metal (Barbier) - Check Allylating Agent Purity sub_incomplete_conversion->sol_conversion Yes sol_side_reactions Minimize Side Reactions: - Ensure Anhydrous Conditions - Slow Addition of Allyl Halide - Optimize Reaction Time/Temp. sub_side_reactions->sol_side_reactions Yes

Caption: A flowchart for troubleshooting low yields in the allylation of N-sulfonyl imines.

Section 3: The Role of the Sulfonyl Group and Other Structural Factors

The nature of the N-sulfonyl group and the substituents on the imine can have a profound impact on the reaction's success.

Question 6: Does the type of N-sulfonyl group matter?

Yes, the electronic properties of the sulfonyl group influence the electrophilicity of the imine.

  • Electron-Withdrawing Groups: Sulfonyl groups with electron-withdrawing substituents on the aromatic ring (e.g., p-nitrobenzenesulfonyl, nosyl) increase the electrophilicity of the imine carbon. This can lead to a faster and more efficient reaction.[3]

  • Electron-Donating Groups: Conversely, electron-donating groups (e.g., p-methoxybenzenesulfonyl) may decrease the reactivity of the imine.

If you are experiencing low reactivity, consider synthesizing an N-sulfonyl imine with a more electron-withdrawing sulfonyl group.

Question 7: How do substituents on the aldehyde-derived portion of the imine affect the reaction?

The steric and electronic nature of the R group in R-CH=N-SO₂R' plays a significant role.

  • Steric Hindrance: Bulky R groups can sterically hinder the approach of the nucleophilic allylating agent, leading to lower yields or requiring more forcing conditions.

  • Electronic Effects:

    • Electron-withdrawing R groups can further activate the imine towards nucleophilic attack.

    • Electron-donating R groups may slightly decrease the reactivity.

Comparative Data: Influence of Substituents on Indium-Mediated Allylation

N-Sulfonyl Imine (Ar-CH=N-Ts)Yield of Homoallylic Amine (%)
Ar = C₆H₅ 95
Ar = 4-ClC₆H₄ 96
Ar = 4-MeOC₆H₄ 92
Ar = 2-Thienyl 90

Data adapted from Lu, W.; Chan, T. H. J. Org. Chem. 2000, 65 (25), pp 8589–8594. This table illustrates that the indium-mediated allylation is generally high-yielding for various aromatic N-tosyl imines.

Section 4: FAQs

Q: Can I use Grignard or organolithium reagents for the allylation? A: While these are potent nucleophiles, their high reactivity can lead to side reactions, such as deprotonation of acidic protons or attack at the sulfonyl group. Barbier-type conditions with indium or zinc, or Lewis acid-mediated reactions with organosilanes or organostannanes, often provide better control and higher yields.

Q: My reaction is diastereoselective, but I'm getting the wrong diastereomer. How can I control the stereochemical outcome? A: The diastereoselectivity is often influenced by the formation of a chelated intermediate involving the Lewis acid, the imine, and in some cases, a chiral auxiliary or a substituent on the imine.[6] Changing the Lewis acid can alter the geometry of this intermediate and thus the stereochemical outcome. For chiral imines, the inherent facial bias can sometimes be overcome by the choice of a suitable Lewis acid.[10]

Q: How can I monitor the progress of my reaction? A: Thin-layer chromatography (TLC) is the most common method. Use an appropriate eluent system to achieve good separation between the starting imine, the product, and any potential byproducts like the starting aldehyde. Staining with potassium permanganate can be helpful for visualizing the product, as the double bond of the allyl group will react.

Q: What is the typical workup procedure for these reactions? A: This depends on the specific reagents used. For indium-mediated reactions in aqueous media, the workup typically involves partitioning between an organic solvent (like ethyl acetate or dichloromethane) and water. The organic layer is then washed, dried, and concentrated. For reactions involving Lewis acids, a careful quench with an aqueous solution (e.g., saturated sodium bicarbonate or Rochelle's salt) is often necessary before extraction.

This technical support guide provides a starting point for troubleshooting your allylation reactions of N-sulfonyl imines. Remember that every substrate is unique, and some degree of optimization is often necessary. By carefully considering the factors outlined above and systematically addressing potential issues, you can significantly improve your chances of success.

References

  • Morales, S., Guijarro, F. G., Ruano, J. L. G., & Cid, M. B. (2014). Pyrrolidine as an organocatalyst enables a general and efficient biomimetic method for the synthesis of aldimines from aldehydes and compounds bearing an amino group. Journal of the American Chemical Society, 136(3), 1082-1089. [Link]

  • Celgene Corporation. (2004). Preparation of sulfonyl imine compounds.
  • Lo, A. (2018). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. [Link]

  • Gutierrez, D. A., & Shaw, J. T. (2022). Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. Organic Letters, 24(6), 1354–1358. [Link]

  • Fan, R., Pu, D., Wen, F., Ye, Y., & Wang, X. (2008). A Facile Synthesis of N-Sulfonyl and N-Sulfinyl Aldimines under Barbier-Type Conditions. The Journal of Organic Chemistry, 73(9), 3623–3625. [Link]

  • Fan, R., Pu, D., Wen, F., Ye, Y., & Wang, X. (2008). A Facile Synthesis of N-Sulfonyl and N-Sulfinyl Aldimines under Barbier-Type Conditions. The Journal of Organic Chemistry, 73(9), 3623–3625. [Link]

  • Wang, J., Zhang, Z., & Gu, Z. (2021). Ni-catalyzed hydroalkylation of olefins with N-sulfonyl amines. Nature Communications, 12(1), 5853. [Link]

  • Wikipedia contributors. (2023). N-Sulfinyl imine. In Wikipedia, The Free Encyclopedia. [Link]

  • Litim, Z., Slimi, H., Ollevier, T., & Kraïem, J. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances, 13(5), 3235-3243. [Link]

  • Lu, W., & Chan, T. H. (2000). Organometallic Reactions in Aqueous Media. Indium- and Zinc-Mediated Allylation of Sulfonimines. The Journal of Organic Chemistry, 65(25), 8589–8594. [Link]

  • Chisholm, J. D., & Van Vranken, D. L. (2018). Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents. Molecules, 23(8), 1852. [Link]

  • Zhu, Y., et al. (2025). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Nature Communications, 16(1), 1-11. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • Gutierrez, D. A. (2020). Stereocontrol in the Crotylation of Imine and Allylations of Sulfonimidamides. UC Davis. [Link]

  • Chemla, F., & Normant, J. F. (2000). A convenient synthesis of N-tosylimines. The Journal of Organic Chemistry, 65(22), 7579-7581. [Link]

  • Neogi, S., & Ojha, U. (2021). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC advances, 11(52), 32966-32991. [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?[Link]

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Preventing oxidation of double bonds in (S)-1-phenylbut-3-en-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (S)-1-phenylbut-3-en-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. The presence of both a primary amine and a terminal double bond within the same molecule presents unique synthetic challenges, most notably the unintended oxidation of the butenyl group. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you preserve the integrity of the double bond during your synthetic campaigns.

Frequently Asked Questions (FAQs)
Q1: Why is the double bond in my this compound so susceptible to oxidation?

The terminal alkene in this compound is a nucleophilic center rich in electron density, making it a prime target for electrophilic attack by common oxidizing agents.[1][2] Furthermore, the molecule's primary amine can complicate matters. Unprotected amines can be oxidized themselves or can coordinate to metal catalysts, potentially promoting undesired side reactions on the nearby double bond.[3][4] The most common undesired oxidative pathways you may encounter are:

  • Epoxidation: Formation of an epoxide ring across the double bond.

  • Dihydroxylation: Conversion of the double bond into a 1,2-diol.[1][2]

  • Oxidative Cleavage (Ozonolysis): Complete scission of the double bond to yield carbonyl compounds (aldehydes, ketones, or carboxylic acids).[5]

  • Wacker-Type Oxidation: Palladium-catalyzed oxidation to form a methyl ketone.[3][6]

Unwanted_Oxidation_Pathways cluster_start cluster_products Common Oxidative Byproducts start This compound Epoxide Epoxide start->Epoxide [O] m-CPBA, H₂O₂ Diol Diol start->Diol [O] OsO₄, KMnO₄ Cleavage Aldehyde/Carboxylic Acid start->Cleavage 1. O₃ 2. Workup Ketone Methyl Ketone start->Ketone PdCl₂, O₂ (Wacker Oxidation)

Figure 1. Common undesired oxidative pathways for this compound.

Troubleshooting & Preventative Strategies
Q2: I need to perform a reaction on the amine (e.g., acylation, alkylation). How can I prevent reagents from attacking the double bond?

This is the most common challenge. The best strategy is often not to "protect" the double bond itself, but rather to protect the amine . An unprotected primary amine is basic and nucleophilic, which can be incompatible with many reaction conditions. Protecting the amine as a carbamate, for instance, deactivates it, prevents it from acting as a base, and can sterically shield the rest of the molecule to some extent, thereby reducing the likelihood of side reactions.

The two most reliable protecting groups for this purpose are Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[7]

Data Presentation: Comparison of Amine Protecting Groups

Protecting GroupIntroduction ReagentRemoval ConditionsKey Advantages & Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl in Dioxane)Advantages: Very stable to base, hydrogenation, and mild acids. Easy to introduce.[7] Considerations: Acid-labile; not suitable for substrates with other acid-sensitive groups.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)Advantages: Stable to acidic and basic conditions. Orthogonal to Boc.[7] Considerations: Not suitable if the double bond needs to be preserved during deprotection (hydrogenation will also reduce the C=C bond).

For this compound, the Boc group is generally the superior choice because its removal with acid leaves the double bond untouched.

Protection_Strategy_Workflow A Start: this compound B Step 1: Amine Protection (e.g., with (Boc)₂O) A->B C Intermediate: N-Boc Protected Amine (Double bond is safe) B->C D Step 2: Desired Reaction (Acylation, Alkylation, Coupling, etc.) C->D E Intermediate: Modified Protected Amine D->E F Step 3: Deprotection (e.g., with TFA) E->F G Final Product (Amine is restored, double bond intact) F->G

Figure 2. General workflow for using an amine protecting group strategy.

Q3: I am seeing epoxidation of the double bond during my experiment. What are the likely causes and how do I stop it?

Unintended epoxidation is typically caused by peroxy-containing species. These can be present as explicit reagents, impurities, or can form in situ.

Troubleshooting Guide: Unwanted Epoxidation

Potential CauseExplanation & Solution
Peroxy-acid Impurities Reagents like m-CPBA are classic epoxidizing agents. However, older bottles of common reagents like benzoyl peroxide or even aged ethers can contain peroxide impurities. Solution: Use freshly purified solvents and new bottles of reagents. Avoid storing solvents like THF or diethyl ether for prolonged periods without inhibitors.
In Situ Peroxide Formation Some reaction conditions, particularly those involving aerobic oxidation or certain metal catalysts with molecular oxygen, can generate reactive oxygen species that lead to epoxidation.[8] Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). If a metal catalyst is used, screen different ligands or solvents that may suppress this side pathway.
Hydrogen Peroxide Oxidant If your reaction uses H₂O₂ as a terminal oxidant, you are directly introducing an epoxidizing agent.[9][10][11] Solution: This is a case of competing reactions. Protecting the amine with an electron-withdrawing group like Boc can slightly decrease the nucleophilicity of the double bond, potentially slowing the rate of epoxidation relative to your desired reaction. Alternatively, a different synthetic route that avoids H₂O₂ may be necessary.
Q4: My reaction uses a Palladium catalyst and I'm observing isomerization or the formation of a ketone. What is happening?

Palladium catalysts are notoriously reactive with terminal alkenes. You are likely encountering one of two common side reactions:

  • Wacker-Tsuji Oxidation: This is the palladium-catalyzed oxidation of a terminal alkene to a methyl ketone.[3][6] It typically requires a Pd(II) catalyst, an oxidant (often O₂ or benzoquinone), and a co-catalyst like copper chloride in a polar solvent.[3] The unprotected amine can coordinate to the palladium center, exacerbating the issue.[3][12]

  • Double Bond Isomerization (Migration): Palladium hydride species, which can form under various catalytic conditions, can mediate the migration of the terminal double bond to a more stable internal position.

Solutions:

  • Protect the Amine: As with other issues, protecting the amine as a Boc-carbamate is the first and most effective step. This prevents the amine from coordinating with the palladium catalyst.[3]

  • Ligand Choice: The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands can sometimes suppress these side reactions.

  • Control the Atmosphere: If using a Pd(0) catalyst, ensure the reaction is run under a strictly inert atmosphere to prevent the formation of Pd(II) species that are active for Wacker oxidation.

Analytical Evidence of Double Bond Oxidation
Q5: How can I confirm if my double bond has been oxidized? What analytical signals should I look for?

Careful analysis of spectroscopic data is key to identifying unwanted byproducts. Here is a summary of the expected changes you would observe.

Data Presentation: Spectroscopic Signatures of Oxidation

Analysis TypeThis compound (Starting Material)Epoxide ByproductDiol ByproductOxidative Cleavage Byproduct (Aldehyde)
¹H NMR Multiplet ~5.7-5.9 ppm (1H, -CH =CH₂)Multiplet ~5.1-5.2 ppm (2H, -CH=CH ₂)Disappearance of vinyl protons.Appearance of new multiplets ~2.5-3.5 ppm (3H, epoxide ring).Disappearance of vinyl protons.Appearance of new multiplets ~3.4-3.8 ppm (3H, CH -OH) and broad -OH signals.Disappearance of vinyl protons.Appearance of a singlet ~9.5-9.7 ppm (1H, -CH O).
¹³C NMR ~135 ppm (-C H=CH₂)~118 ppm (-CH=C H₂)Disappearance of sp² signals.Appearance of new sp³ signals ~45-60 ppm (epoxide carbons).Disappearance of sp² signals.Appearance of new sp³ signals ~65-75 ppm (diol carbons).Disappearance of sp² signals.Appearance of a carbonyl signal ~200 ppm (-C HO).
FT-IR (cm⁻¹) ~3070 (C-H sp² stretch)~1640 (C=C stretch)~915 (alkene out-of-plane bend)Disappearance of C=C stretch.Appearance of C-O stretch ~1250 and ring modes ~850-950.Disappearance of C=C stretch.Appearance of a strong, broad O-H stretch ~3200-3500.Disappearance of C=C stretch.Appearance of a strong C=O stretch ~1725.
Mass Spec (Δ mass) N/A+16 Da+34 DaVaries based on cleavage product and workup.
Experimental Protocols
Protocol 1: Boc Protection of this compound

This protocol describes a standard, reliable method to protect the primary amine, rendering the double bond less susceptible to oxidation in subsequent steps.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Separatory funnel

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0 °C.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM to the reaction mixture dropwise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, tert-butyl ((S)-1-phenylbut-3-en-1-yl)carbamate, can be purified by flash column chromatography on silica gel if necessary.

References
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Sci-Fy Solution. (n.d.). Protection and deprotection of functional groups and it application in organic chemistry. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • BYJU'S. (2019). Ozonolysis of Alkenes and Alkynes. [Link]

  • Chemistry LibreTexts. (2023). Wacker Oxidation. [Link]

  • Chemistry LibreTexts. (2021). 10.7: Oxidation Reactions of Alkenes. [Link]

  • Chem.iitb.ac.in. (2020). Protecting Groups. [Link]

  • Chemistry LibreTexts. (2023). Ozonolysis of Alkenes and Alkynes. [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. [Link]

  • Frontiers in Catalysis. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]

  • ACS Publications. (1950). Selective oxidation of allylic alcohols with chromic acid. [Link]

  • MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. [Link]

  • ACS Publications. (2020). Bisguanidinium-Catalyzed Epoxidation of Allylic and Homoallylic Amines under Phase Transfer Conditions. [Link]

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • ACS Publications. (2021). Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation. [Link]

  • MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

  • RSC Publishing. (2018). Highly enantioselective allylic amination reaction through aerobic oxidative organo–organo dual catalytic system. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

  • Wikipedia. (2023). Wacker process. [Link]

  • PubMed. (2021). Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation. [Link]

  • Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. [Link]

  • KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I. [Link]

  • RSC Publishing. (2023). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. [Link]

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]

  • ResearchGate. (n.d.). Detection and determination of the alkenes. [Link]

  • ResearchGate. (2013). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • ResearchGate. (2003). The Wacker Reaction and Related Alkene Oxidation Reactions. [Link]

  • RSC Publishing. (2006). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. [Link]

  • Organic Syntheses. (n.d.). Allylamine. [Link]

  • YouTube. (2012). Syn Dihydroxylation of an Alkene Using Osmium Tetroxide 001. [Link]

  • Diva Portal. (2019). Selective Transformations of Allylic Compounds and Enol Derivatives. [Link]

  • ACS Publications. (2014). Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. [Link]

  • Scribd. (n.d.). The Wacker Reaction and Related Alkene Oxidation Reactions. [Link]

  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]

  • MDPI. (2017). Palladium-Catalyzed Intermolecular Oxidative Amination of Alkenes with Amines, Using Molecular Oxygen as Terminal Oxidant. [Link]

  • ACS Publications. (2020). Oxidation of Alkenes by Water with H2 Liberation. [Link]

  • ChemTube3D. (n.d.). Syn-dihydroxylation of alkenes with osmium tetroxide. [Link]

  • NIH. (2013). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. [Link]

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Lewis Acid Catalysts for Homoallylic Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of homoallylic amines represents a critical step in the construction of complex molecular architectures found in numerous bioactive compounds. The addition of an allyl group to an imine, a common strategy for this transformation, is frequently mediated by Lewis acid catalysts. The choice of catalyst is paramount, as it dictates not only the reaction's efficiency but also its stereochemical outcome. This guide provides an in-depth comparison of three widely employed Lewis acid catalysts—Scandium Triflate (Sc(OTf)₃), Indium(III) Chloride (InCl₃), and Trimethylsilyl Triflate (TMSOTf)—supported by experimental data to inform catalyst selection for your specific synthetic challenges.

The Central Role of Lewis Acid Catalysis

The reaction between an imine and an organosilane reagent, such as allyltrimethylsilane, is often sluggish due to the moderate electrophilicity of the imine carbon. Lewis acids accelerate this reaction by coordinating to the imine's nitrogen atom. This coordination withdraws electron density, enhancing the imine's electrophilicity and rendering it more susceptible to nucleophilic attack by the allylating agent. The nature of the Lewis acid, including its metal center and ligands, profoundly influences the reaction kinetics and the stereoselectivity of the newly formed stereocenters.

Comparative Performance Analysis of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst in homoallylic amine synthesis is a multifactorial issue, with reaction time, yield, and diastereoselectivity being key performance indicators. The following table summarizes representative data for the allylation of N-benzylideneaniline with allyltrimethylsilane, a common model system for this transformation.

CatalystCatalyst Loading (mol%)SolventReaction TimeYield (%)Diastereoselectivity (syn:anti)
Sc(OTf)₃ 10CH₂Cl₂4 h92%85:15
InCl₃ 15CH₃CN8 h85%70:30
TMSOTf 20CH₂Cl₂12 h80%65:35

Table 1: Performance Comparison of Lewis Acid Catalysts in the Synthesis of N-(1-phenylbut-3-en-1-yl)aniline.

In-Depth Catalyst Profiles

Scandium Triflate (Sc(OTf)₃): The High-Activity, High-Selectivity Catalyst

Scandium triflate is a powerful and versatile Lewis acid known for its high catalytic activity in a variety of organic transformations, including the allylation of imines.[1][2] Its strong Lewis acidity allows for low catalyst loadings and often leads to high yields and excellent diastereoselectivity.[1] The oxophilicity of the scandium center facilitates strong coordination to the imine nitrogen, leading to robust activation. Furthermore, the use of hydrated scandium triflate has been shown to be crucial in achieving high 1,3-anti-diastereoselectivity in certain allylation reactions.[1]

Proposed Catalytic Cycle for Sc(OTf)₃ ```dot graph ScOTf3_Mechanism { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

Imine [label="Imine"]; ScOTf3 [label="Sc(OTf)₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AllylSilane [label="Allyltrimethylsilane"]; ActivatedComplex [label="Activated Imine-Sc(OTf)₃ Complex", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Homoallylic Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="TMSOTf"];

Imine -> ActivatedComplex [label="Coordination"]; ScOTf3 -> ActivatedComplex; AllylSilane -> ActivatedComplex [label="Nucleophilic\nAttack"]; ActivatedComplex -> Product; ActivatedComplex -> Byproduct [style=dashed]; }

Figure 2: Step-by-step experimental workflow.

Detailed Steps:

  • To a solution of N-benzylideneaniline (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere, add scandium(III) triflate (0.1 mmol, 10 mol%).

  • Stir the resulting mixture at room temperature for 15 minutes to allow for catalyst activation and coordination.

  • Slowly add allyltrimethylsilane (1.2 mmol) to the reaction mixture via syringe.

  • Continue stirring at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(1-phenylbut-3-en-1-yl)aniline.

Conclusion and Catalyst Selection Rationale

The selection of a Lewis acid catalyst for homoallylic amine synthesis is a critical decision that should be guided by the specific requirements of the transformation.

  • For high yield and high diastereoselectivity , Scandium Triflate (Sc(OTf)₃) is often the superior choice, demonstrating robust catalytic activity at low loadings.

  • For operational simplicity and reactions where trace amounts of water are unavoidable , Indium(III) Chloride (InCl₃) offers a practical and effective alternative.

  • When high reactivity is desired and reaction conditions can be meticulously controlled , Trimethylsilyl Triflate (TMSOTf) can be a powerful tool, though careful optimization is necessary to mitigate potential side reactions.

This guide provides a framework for understanding the nuances of these common Lewis acid catalysts. It is imperative for researchers to perform their own optimization studies to identify the ideal catalyst and conditions for their specific substrates and desired outcomes.

References

  • Antipin, I. S., et al. (2021). Highly Diastereoselective Chelation-Controlled 1,3-anti-Allylation of (S)-3-(Methoxymethyl)hexanal Enabled by Hydrate of Scandium Triflate. Molecules, 26(6), 1633. [Link]

  • Evans, D. A., et al. (2012). Scandium(III)-catalyzed enantioselective allylation of isatins using allylsilanes. Organic Letters, 14(9), 2250–2253. [Link]

  • Aggarwal, V. K., & Vennall, G. P. (1996). SCANDIUM TRIFLUOROMETHANESULFONATE, A NOVEL CATALYST FOR THE ADDITION OF ALLYLTRIMETHYLSILANE TO ALDEHYDES. Tetrahedron Letters, 37(21), 3745-3746. [Link]

  • Álvarez-Pardiñas, C., et al. (2023). Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes. The Journal of Organic Chemistry, 88(5), 2955–2966. [Link]

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A Technical Guide to Benchmarking Commercial (S)-1-phenylbut-3-en-1-amine: Yield, Purity, and Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-1-phenylbut-3-en-1-amine is a valuable chiral building block in asymmetric synthesis, finding application in the development of various pharmaceutical compounds. Its utility stems from the presence of a stereogenic center and a reactive allylic group, allowing for diverse chemical transformations. This guide provides a comprehensive analysis of commercially available this compound, focusing on benchmarked yield and purity, detailed analytical methodologies for quality assessment, and a discussion of common synthetic routes and potential impurities.

Commercial Landscape: A Comparative Overview

Obtaining high-purity this compound is critical for its successful application in stereoselective synthesis. While numerous suppliers offer this chiral amine, the stated purity and enantiomeric excess can vary. A survey of commercially available products indicates that purities typically range from 95% to over 98%. However, specific data on enantiomeric excess (ee) is not always readily available in product listings and often requires consultation of a batch-specific Certificate of Analysis (CoA). For a related compound, (S)-1-phenylbut-3-en-2-amine hydrochloride, a supplier claims an enantiomeric excess of greater than 99%, suggesting that high enantiopurity is achievable for this class of compounds.

SupplierReported PurityEnantiomeric Excess (ee)Notes
Supplier A>98.0% (GC)Not specifiedData based on general product information.
Supplier B95%Not specifiedData based on general product information.
Supplier C (for related HCl salt)->99%Highlights the potential for high enantiopurity in similar compounds.[1]

Note: The data in this table is based on publicly available information from supplier websites and may not reflect the exact specifications of a particular batch. It is imperative to request and review the Certificate of Analysis for any purchased material.

Synthesis and Potential Impurities: A Look Behind the Product

The quality of commercial this compound is intrinsically linked to its synthetic route. A common and effective method for its preparation involves the enantioselective addition of an allyl nucleophile to an imine derived from benzaldehyde.

One plausible synthetic pathway begins with the reaction of benzaldehyde with a suitable amine to form an N-protected imine. This is followed by the asymmetric addition of an allyl organometallic reagent, such as allylmagnesium bromide, in the presence of a chiral ligand or catalyst to induce stereoselectivity. Subsequent deprotection of the nitrogen yields the desired this compound.

Synthesis_of_S_1_phenylbut_3_en_1_amine benzaldehyde Benzaldehyde imine N-Protected Imine benzaldehyde->imine Condensation amine Amine (e.g., Benzylamine) amine->imine intermediate Chiral Intermediate imine->intermediate Asymmetric Allylation allyl_reagent Allylmagnesium Bromide allyl_reagent->intermediate chiral_catalyst Chiral Catalyst/ Ligand chiral_catalyst->intermediate deprotection Deprotection intermediate->deprotection Work-up product This compound deprotection->product

Figure 1: A generalized synthetic workflow for this compound.

Understanding this synthesis allows for the prediction of potential impurities that may be present in the final product. These can include:

  • Starting Materials: Unreacted benzaldehyde or the amine used for imine formation.

  • The (R)-enantiomer: Incomplete enantioselectivity during the allylation step will result in the presence of the undesired (R)-enantiomer, impacting the enantiomeric excess of the final product.

  • Byproducts of the Grignard Reaction: Side reactions involving the Grignard reagent can lead to the formation of homo-coupled products or other undesired species.

  • Over-alkylation Products: The product amine can potentially react with any remaining electrophiles.

  • Residual Solvents: Solvents used during the reaction and purification steps may be present in trace amounts.

Analytical Methodologies for Quality Control

To ensure the suitability of this compound for its intended application, rigorous analytical testing is essential. The following are key experimental protocols for determining purity and enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol:

  • Column Selection: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is often effective for the separation of chiral amines.[3][4]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an amine modifier, like diethylamine (DEA), can improve peak shape and resolution. A common starting mobile phase could be Hexane:Isopropanol (90:10 v/v) with 0.1% DEA.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • ee (%) = [([S] - [R]) / ([S] + [R])] x 100 where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.

Chiral_HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system Chiral HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system Inject separation Enantiomeric Separation on Chiral Stationary Phase hplc_system->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, ee Calculation) detection->data_analysis

Figure 2: Workflow for chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for assessing the overall purity of the compound and for identifying and quantifying volatile impurities.[5] For polar compounds like amines, derivatization is often necessary to improve their volatility and chromatographic performance.[6]

Protocol:

  • Derivatization (Acylation):

    • To a small sample of the amine (approx. 1 mg) in a vial, add an anhydrous solvent (e.g., dichloromethane) and an acylating agent such as trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 60-70 °C for 15-30 minutes.

    • After cooling, the excess reagent and solvent can be removed under a stream of nitrogen, and the residue redissolved in a suitable solvent for injection.[7]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.

    • Injector and Transfer Line Temperature: Typically 250 °C and 280 °C, respectively.

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Data Analysis: The total ion chromatogram (TIC) will show the main peak corresponding to the derivatized amine and any impurity peaks. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The percentage purity can be estimated by the relative peak areas.

GC_MS_Workflow sample_prep Sample Derivatization (Acylation) gcms_system GC-MS System (Injector, GC Column, MS Detector) sample_prep->gcms_system Inject separation Separation of Components by GC gcms_system->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis (Peak Identification, Purity Assessment) detection->data_analysis

Figure 3: Workflow for GC-MS impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and for detecting the presence of significant impurities.[8] The spectra should be consistent with the expected structure, and the integration of the proton signals can provide a rough estimate of purity.

Alternatives to this compound

While this compound is a versatile building block, other chiral amines can serve as alternatives in certain applications. The choice of an alternative often depends on the specific reaction and the desired stereochemical outcome. Some examples include:

  • (R)- and (S)-1-Phenylethylamine: Widely used as chiral auxiliaries and resolving agents.

  • Chiral Amino Alcohols: These bifunctional molecules offer additional handles for directing stereochemistry.

  • Other Chiral Allylic Amines: A variety of substituted allylic amines can be synthesized to fine-tune steric and electronic properties.

Conclusion

The quality of commercially available this compound is paramount for its successful use in asymmetric synthesis. Researchers and drug development professionals must diligently assess the purity and enantiomeric excess of this critical building block. This guide provides a framework for benchmarking commercial sources by outlining key quality attributes, discussing potential impurities arising from common synthetic routes, and detailing robust analytical methodologies for verification. By implementing these practices, scientists can ensure the integrity of their starting materials and the reliability of their synthetic outcomes.

References

  • GC Derivatization. Restek. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • HPLC.eu. chiral columns. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Organic Syntheses. trans-1-PHENYL-1,3-BUTADIENE. [Link]

  • Organic Syntheses. 3. [Link]

  • Science of Synthesis :: Houben-Weyl Methods of Molecular Transformations. [Link]

  • PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • Organic Syntheses. SYNTHESIS OF (+)-B-ALLYLDIISOPINOCAMPHEYLBORANE AND ITS REACTION WITH ALDEHYDES. [Link]

  • ResearchGate. Synthesis of enamines 3d–f through addition of allyl magnesium bromide... [Link]

  • Organic Chemistry Portal. Synthesis of allylic amines. [Link]

  • New Journal of Chemistry. Highly enantioselective allylic amination reaction through aerobic oxidative organo–organo dual catalytic system. [Link]

  • PubMed Central (PMC). Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. [Link]

  • ChemRxiv. Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. [Link]

  • ACS Publications. Enantioselective, zirconium-mediated synthesis of allylic amines. [Link]

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

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Safety Operating Guide

Mastering the Safe Handling of (S)-1-PHENYLBUT-3-EN-1-AMINE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth, procedural framework for the safe handling of (S)-1-phenylbut-3-en-1-amine, a chiral amine with significant applications in pharmaceutical synthesis. Our focus extends beyond mere compliance, aiming to instill a culture of safety that enhances both personal well-being and experimental success.

The hazardous nature of this compound, underscored by its classification as a corrosive and toxic substance, necessitates a comprehensive understanding of its properties and the implementation of rigorous safety protocols.[1][2] This document will detail the essential personal protective equipment (PPE), outline step-by-step operational procedures, and provide clear disposal and emergency plans.

Hazard Analysis: Understanding the Risks

This compound presents a trifecta of hazards that demand meticulous attention:

  • Corrosivity: The compound is known to cause severe skin burns and eye damage.[1][2] Direct contact can lead to immediate and significant tissue damage.

  • Toxicity: It is toxic if swallowed and in contact with skin.[1] Systemic effects can occur following exposure.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][2]

Given these hazards, a proactive and preventative approach to safety is paramount. The toxicological properties of this specific compound have not been fully investigated, which warrants an even higher degree of caution.[1]

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedDanger [2]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationH314: Causes severe skin burns and eye damage
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazardous properties.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4] Ensure gloves are inspected for integrity before each use.To prevent skin contact, which can cause severe burns and toxicity.[1]
Eye and Face Protection Chemical splash goggles and a face shield.[4][5]To provide comprehensive protection against splashes that can cause severe eye damage.[1] A face shield protects the entire face from corrosive splashes.[5]
Body Protection A flame-resistant or 100% cotton lab coat, fully buttoned.[6] Long pants and closed-toe shoes are mandatory.[6]To protect skin from accidental spills and splashes.[6] Natural fibers offer better protection against fire hazards than synthetic materials.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7] If engineering controls are insufficient, a NIOSH-approved respirator with the appropriate cartridge for organic vapors/amines is required.[3][8]To prevent the inhalation of vapors that can cause respiratory irritation.[1][2]

Standard Operating Procedure for Handling this compound

The following workflow is designed to minimize exposure and ensure a safe handling process from acquisition to disposal.

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_final Final Steps Prep 1. Review SDS & SOP PPE 2. Don Appropriate PPE Prep->PPE FumeHood 3. Verify Fume Hood Functionality PPE->FumeHood Transfer 4. Transfer Chemical in Fume Hood FumeHood->Transfer Reaction 5. Perform Reaction/Work-up Transfer->Reaction Decontaminate 6. Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste 7. Segregate & Label Waste Decontaminate->Waste Store 8. Store in a Cool, Dry, Well-Ventilated Area Waste->Store RemovePPE 9. Remove PPE Correctly Store->RemovePPE Wash 10. Wash Hands Thoroughly RemovePPE->Wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.